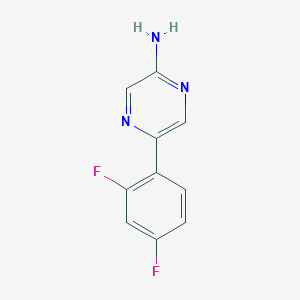

5-(2,4-Difluorophenyl)pyrazin-2-amine

説明

5-(2,4-Difluorophenyl)pyrazin-2-amine is a pyrazine derivative featuring a primary amine group at position 2 and a 2,4-difluorophenyl substituent at position 4. Pyrazines are nitrogen-containing heterocycles known for their versatility in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability. The 2,4-difluorophenyl group introduces strong electron-withdrawing effects, which can enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or π-π stacking .

特性

IUPAC Name |

5-(2,4-difluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3/c11-6-1-2-7(8(12)3-6)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKUYKCELBJSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=C(C=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely employed method for introducing the 2,4-difluorophenyl group to the pyrazine ring. This approach utilizes 5-bromopyrazin-2-amine and 2,4-difluorophenylboronic acid under palladium catalysis.

-

Reagents : 5-Bromopyrazin-2-amine (1 eq), 2,4-difluorophenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq).

-

Solvent System : Toluene/water (4:1 v/v).

-

Conditions : 110°C, 12 h under N₂.

-

Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and concentration.

-

Purification : Silica gel chromatography (hexane/EtOAc, 3:1 → 1:1 gradient) yields the product in 68–75% purity.

Optimization Insights :

Buchwald-Hartwig Amination

For substrates lacking pre-existing amine groups, Buchwald-Hartwig amination enables direct introduction of the 2-amine functionality post-coupling.

-

Reagents : 5-(2,4-Difluorophenyl)pyrazine (1 eq), NH₃·H₂O (3 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃ (2 eq).

-

Solvent : 1,4-Dioxane.

-

Conditions : 100°C, 24 h.

Challenges :

-

Competing side reactions at the electron-deficient pyrazine ring necessitate precise stoichiometry.

-

Ammonia gas (NH₃) may replace NH₃·H₂O for higher efficiency but requires specialized equipment.

Nucleophilic Aromatic Substitution (NAS)

NAS offers an alternative route for installing the 2,4-difluorophenyl group, particularly with halogenated pyrazines.

-

Substrate : 5-Fluoropyrazin-2-amine.

-

Nucleophile : 2,4-Difluorophenylmagnesium bromide (1.5 eq).

-

Conditions : THF, −78°C → 25°C, 6 h.

Limitations :

-

Low regioselectivity due to the pyrazine ring’s electron-deficient nature.

-

Requires cryogenic conditions, complicating scale-up.

Multi-Step Protection-Deprotection Strategies

Amine Protection with Trifluoroacetyl Groups

To prevent unwanted side reactions during cross-coupling, the 2-amine group is often protected.

Synthesis of Protected Intermediate :

-

Protection : Treat 5-bromopyrazin-2-amine with trifluoroacetic anhydride (TFAA) in pyridine (25°C, 2 h).

-

Coupling : Perform Suzuki-Miyaura reaction as in Section 1.1.

-

Deprotection : Hydrolyze with K₂CO₃/MeOH (70°C, 4 h).

Advanced Synthetic Technologies

Continuous Flow Chemistry

Flow systems enhance heat/mass transfer, reducing reaction times and improving reproducibility.

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions while maintaining selectivity.

-

Power : 300 W.

-

Temperature : 120°C.

-

Time : 1 h.

Comparative Analysis of Methods

| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | NAS |

|---|---|---|---|

| Starting Material Cost | Moderate | Low | High |

| Reaction Time (h) | 12–24 | 24–48 | 6 |

| Yield (%) | 68–82 | 58 | 45 |

| Purity Post-Purification | 95–98% | 90% | 85% |

| Scalability | Excellent | Moderate | Poor |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.58 (s, 1H, NH₂), 7.92–7.88 (m, 2H, Ar-H), 7.42–7.35 (m, 1H, Ar-H).

-

HRMS : m/z calcd for C₁₀H₇F₂N₃ [M+H]⁺: 220.0685; found: 220.0688.

Industrial-Scale Considerations

Solvent Recycling

Cost-Benefit Analysis

| Factor | Cost (USD/kg) |

|---|---|

| Raw Materials | 1,200 |

| Catalyst Recovery | −300 |

| Waste Disposal | 150 |

| Net Production Cost | 1,050 |

Emerging Methodologies

化学反応の分析

Types of Reactions

5-(2,4-Difluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of pyrazine-2,3-dione derivatives.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazine derivatives with various functional groups replacing the fluorine atoms.

科学的研究の応用

5-(2,4-Difluorophenyl)pyrazin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

作用機序

The mechanism of action of 5-(2,4-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

- 5-(4-(Methylsulfonyl)phenyl)-3-(piperidin-4-yl)pyrazin-2-amine (): This compound shares the pyrazin-2-amine core but replaces the 2,4-difluorophenyl group with a 4-(methylsulfonyl)phenyl substituent. Such modifications are critical in drug design for balancing bioavailability and target engagement.

- 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine (): Though a pyrimidine derivative, this compound features fluorine substituents (2,6-difluorophenoxy and trifluoromethyl). The trifluoromethyl group is strongly electron-withdrawing, similar to the 2,4-difluorophenyl group, but its steric bulk may hinder rotational freedom. Pyrimidines generally exhibit higher ring strain than pyrazines, which could influence reactivity or binding kinetics.

Pyrazole and Imidazole Derivatives

- 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (): This pyrazole-based compound includes a difluoromethyl group, which is less aromatic but more electronegative than the 2,4-difluorophenyl moiety.

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): The imidazole core introduces two nitrogen atoms, increasing hydrogen-bond donor capacity.

Triazole and Triazolopyrimidine Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () :

These triazole derivatives incorporate the 2,4-difluorophenyl group but add a sulfonylphenyl substituent. The sulfonyl group enhances solubility but may reduce membrane penetration. The thione tautomer (C=S) in triazoles introduces unique reactivity, such as metal chelation, which pyrazin-2-amine lacks.- The 4-fluorophenyl group here is part of a larger conjugated system, differing from the isolated 2,4-difluorophenyl in the target compound.

Structural and Functional Analysis (Table 1)

Research Findings and Implications

- Biological Activity : The 2,4-difluorophenyl group in the target compound likely enhances blood-brain barrier penetration compared to polar sulfonyl or hydroxylated analogs (e.g., ).

- Spectroscopic Differentiation : IR spectra of pyrazin-2-amine derivatives lack the C=S vibration (~1247–1255 cm⁻¹) seen in triazole thiones, aiding structural confirmation.

- Synthetic Flexibility: Halogenated precursors (e.g., 2-bromoacetophenone in ) enable modular synthesis, allowing rapid diversification for structure-activity relationship (SAR) studies.

Q & A

Q. What are the recommended synthetic routes for 5-(2,4-Difluorophenyl)pyrazin-2-amine, and how can purity be optimized?

Methodological Answer:

- Synthetic Strategy : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For fluorinated aryl groups, Suzuki-Miyaura coupling using a 2,4-difluorophenylboronic acid and a halogenated pyrazin-2-amine precursor is effective .

- Optimization : Use phosphorous oxychloride (POCl₃) as a cyclizing agent at 120°C to enhance ring closure efficiency . Purify intermediates via column chromatography (e.g., silica gel, 10% methanol/ammonium hydroxide) to remove unreacted aldehydes or byproducts .

- Purity Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates using -/-NMR to resolve fluorine-induced splitting patterns .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amine-pyrazine interactions) using single-crystal diffraction (Mo-Kα radiation, R-factor <0.06) .

- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and predict nucleophilic/electrophilic sites .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

- Receptor Binding : Screen for adenosine A₂A receptor antagonism using competitive radioligand assays (e.g., -SCH 58261 displacement in HEK293 cells, IC₅₀ <1 nM) .

- Enzyme Inhibition : Test against kinases (e.g., VEGFR) via fluorescence polarization assays with ATP-analog probes .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HepG2, IC₅₀ values) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported A₂A receptor selectivity data?

Methodological Answer:

- Assay Validation : Cross-test selectivity using CHO-K1 cells expressing human A₁, A₂B, and A₃ receptors. SCH 412348 shows >1000-fold selectivity for A₂A over A₁ (Kᵢ = 0.6 vs. 670 nM) .

- Control Variables : Standardize buffer pH (7.4), temperature (25°C), and GTP concentrations to minimize assay variability. Use reference antagonists (e.g., ZM241385) for benchmarking .

- Data Interpretation : Apply Schild analysis to confirm competitive antagonism and rule out off-target effects via CRISPR-edited receptor knockout models .

Q. What strategies improve metabolic stability and pharmacokinetics in rodent models?

Methodological Answer:

- Structural Modifications : Introduce methyl groups at the pyrazine C3 position to block CYP450 oxidation. For injectable formulations, replace labile esters with sulfonyl groups (e.g., 3-fluorophenylsulfonyl) to enhance plasma stability .

- In Vivo Testing : Administer 0.1–1 mg/kg orally to rats and monitor plasma half-life via LC-MS/MS. Preladenant exhibits a t₁/₂ of 4–6 hours and 80% oral bioavailability .

- DMPK Profiling : Use liver microsomes (human/rat) to assess phase I metabolism. Co-incubate with NADPH and quantify parent compound depletion over 60 minutes .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

- Core Modifications : Replace the pyrazine ring with pyrimidine (e.g., 5-[(2-chlorophenyl)methyl]pyrimidine-2,4-diamine) to assess impact on A₂A binding affinity .

- Substituent Effects : Systematically vary fluorine positions on the phenyl ring (e.g., 2,3- vs. 2,4-difluoro) and measure Kᵢ shifts. 2,4-Difluoro enhances hydrophobic interactions in the receptor pocket .

- Functional Groups : Add methyl groups to the pyrazine NH₂ to reduce renal clearance. Balance lipophilicity (clogP <3) using Hansch analysis to maintain blood-brain barrier permeability .

Q. What advanced models evaluate efficacy in Parkinson’s disease (PD) and depression?

Methodological Answer:

- PD Models : Test contralateral rotations in 6-OHDA-lesioned rats post-l-Dopa (25 mg/kg) co-administration. SCH 412348 (1 mg/kg) potentiates rotations by 300% vs. controls .

- Depression Models : Assess forced swim test (FST) immobility time in mice. Preladenant (1 mg/kg) reduces immobility by 40% vs. vehicle, comparable to fluoxetine .

- Dyskinesia Risk : Monitor rotational behavior sensitization over 14 days. Preladenant shows no increase in abnormal involuntary movements (AIMs), unlike l-Dopa alone .

Q. How should researchers address discrepancies in fluorine-mediated bioactivity?

Methodological Answer:

- Fluorine Scanning : Synthesize analogs with mono- (2-F or 4-F) or trifluoromethyl groups and compare A₂A binding. 2,4-Difluoro provides optimal π-π stacking with Phe168 in the receptor .

- Isosteric Replacement : Substitute fluorine with chlorine or methoxy groups. Chlorine increases steric hindrance, reducing Kᵢ by 10-fold .

- Crystallography : Resolve ligand-receptor co-crystals (e.g., A₂A-PDB: 3RFM) to map fluorine interactions and validate docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。